alpha-((sec-Butylamino)methyl)-p-cyclopropyl-benzyl alcohol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-((sec-Butylamino)methyl)-p-cyclopropyl-benzyl alcohol hydrochloride is a complex organic compound that features a cyclopropyl group attached to a benzyl alcohol moiety, with a sec-butylamino group linked via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-((sec-Butylamino)methyl)-p-cyclopropyl-benzyl alcohol hydrochloride typically involves multiple steps, starting with the preparation of the cyclopropyl-benzyl alcohol intermediate. This intermediate is then reacted with sec-butylamine under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The final product is typically purified using techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Alpha-((sec-Butylamino)methyl)-p-cyclopropyl-benzyl alcohol hydrochloride can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The sec-butylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl-benzaldehyde, while reduction could produce various amines or alcohols.
Scientific Research Applications
Alpha-((sec-Butylamino)methyl)-p-cyclopropyl-benzyl alcohol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of alpha-((sec-Butylamino)methyl)-p-cyclopropyl-benzyl alcohol hydrochloride involves its interaction with specific molecular targets. The sec-butylamino group may interact with receptors or enzymes, modulating their activity. The cyclopropyl group can influence the compound’s binding affinity and specificity, while the benzyl alcohol moiety may contribute to its overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
sec-Butylamine: A simpler amine with similar structural features.
Cyclopropyl-benzyl alcohol: Shares the cyclopropyl and benzyl alcohol moieties.
Benzyl alcohol derivatives: Compounds with similar benzyl alcohol structures but different substituents.
Uniqueness
Alpha-((sec-Butylamino)methyl)-p-cyclopropyl-benzyl alcohol hydrochloride is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
CAS No. |
29632-42-6 |
---|---|
Molecular Formula |
C15H24ClNO |
Molecular Weight |
269.81 g/mol |
IUPAC Name |
butan-2-yl-[2-(4-cyclopropylphenyl)-2-hydroxyethyl]azanium;chloride |
InChI |
InChI=1S/C15H23NO.ClH/c1-3-11(2)16-10-15(17)14-8-6-13(7-9-14)12-4-5-12;/h6-9,11-12,15-17H,3-5,10H2,1-2H3;1H |
InChI Key |
ULSNABQCQDJVPB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)[NH2+]CC(C1=CC=C(C=C1)C2CC2)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.